2,3-Dihydrofuran
Overview
Description
2,3-Dihydrofuran is a heterocyclic compound with the molecular formula C4H6O. It is one of the simplest enol ethers and is isomeric with 2,5-dihydrofuran. This compound is a colorless volatile liquid and is known for its reactivity and versatility in organic synthesis .
Mechanism of Action
Target of Action
2,3-Dihydrofuran (2,3-DHF) is a heterocyclic compound and one of the simplest enol ethers . It is primarily used as a chemical intermediate in various organic reactions . The primary targets of 2,3-DHF are the reactants in these organic reactions, which can be various depending on the specific reaction .
Mode of Action
The mode of action of 2,3-DHF largely depends on the type of reaction it is involved in. For instance, in the Heck coupling of this compound, neopentyl phosphine ligands promote isomerization . In another example, 2,3-DHF undergoes lithiation upon treatment with butyl lithium, resulting in a 2-lithio derivative that serves as a versatile intermediate .
Biochemical Pathways
2,3-DHF is involved in various biochemical pathways, primarily as an intermediate in organic synthesis. It is an intermediate in the Feist–Benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds . Other synthesis methods involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .
Result of Action
The result of 2,3-DHF’s action is the formation of new compounds through various organic reactions. For example, in the Heck reaction, 2,3-DHF can be converted into 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans .
Biochemical Analysis
Biochemical Properties
It is known that it undergoes lithiation upon treatment with butyl lithium, resulting in a 2-lithio derivative that is a versatile intermediate . This suggests that 2,3-Dihydrofuran may interact with certain enzymes and proteins in biochemical reactions, but specific interactions have not been reported in the literature.
Molecular Mechanism
It is known to undergo lithiation with butyl lithium, suggesting it may interact with biomolecules in a similar manner . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydrofuran can be synthesized through various methods, often involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts. Some common methods include:
- Cyclization of 1,4-butanediol on cobalt catalysts .
- Cycloaddition reactions involving carbonyl compounds using catalysts such as iodine or Raney nickel .
- Feist–Benary synthesis , which involves the reaction of α-halogen ketones with β-dicarbonyl compounds .
Industrial Production Methods: The industrial production of this compound typically involves the conversion of 1,4-butanediol using cobalt catalysts. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
2,3-Dihydrofuran undergoes various types of chemical reactions, including:
- Oxidation: It can be oxidized to form furan derivatives.
- Reduction: Reduction reactions can lead to the formation of tetrahydrofuran.
- Substitution: It undergoes lithiation upon treatment with butyl lithium, forming a 2-lithio derivative that is a versatile intermediate .
Common Reagents and Conditions:
- Butyl lithium for lithiation reactions .
- Iodine and Raney nickel as catalysts for cycloaddition reactions .
Major Products Formed:
- Furan derivatives through oxidation.
- Tetrahydrofuran through reduction.
- 2-lithio derivatives through lithiation .
Scientific Research Applications
2,3-Dihydrofuran is widely used in scientific research due to its versatility:
- Chemistry: It is used in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones and in Rhodium (II)-stabilized cycloadditions with vinylcarbenoids .
- Biology and Medicine: It is applied in the preparation of biologically active compounds, including antitumor agents .
- Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
2,3-Dihydrofuran is similar to other dihydrofurans, such as 2,5-dihydrofuran. it is unique due to its specific reactivity and the types of reactions it undergoes. Some similar compounds include:
- 2,5-Dihydrofuran: Another isomer with different reactivity and applications .
- Tetrahydrofuran: A fully saturated analog with different chemical properties and uses .
This compound stands out due to its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Properties
IUPAC Name |
2,3-dihydrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTCBAGSMQIFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75454-45-4 | |
Record name | Furan, 2,3-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75454-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9061594 | |
Record name | Furan, 2,3-dihydro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Furan, 2,3-dihydro- | |
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Record name | 2,3-Dihydrofuran | |
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CAS No. |
1191-99-7, 36312-17-1 | |
Record name | 2,3-Dihydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dihydrofuran | |
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Record name | Furan, 2,3-dihydro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171 | |
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Record name | 2,3-Dihydrofuran | |
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Record name | Furan, 2,3-dihydro- | |
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Record name | Furan, 2,3-dihydro- | |
Source | EPA DSSTox | |
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Record name | 2,3-dihydrofuran | |
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Record name | 2,3-DIHYDROFURAN | |
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Retrosynthesis Analysis
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